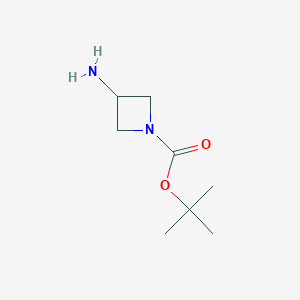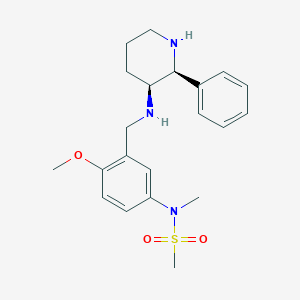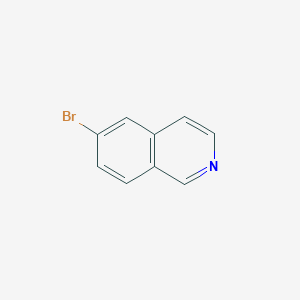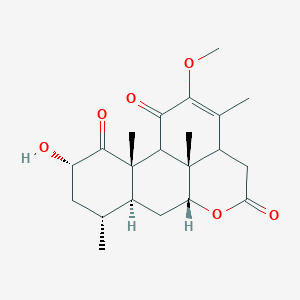
カンデサルタンエチルエステル
概要
説明
Ethyl candesartan is a derivative of candesartan, a highly effective, long-acting, and selective angiotensin II type 1 receptor antagonist. Candesartan cilexetil, the prodrug of candesartan, is hydrolyzed in the gastrointestinal tract to form candesartan, which exhibits antihypertensive activity .
科学的研究の応用
Ethyl candesartan has a wide range of scientific research applications:
Chemistry: It is used in studies related to solubility and intermolecular interactions in various solvents.
Biology: Ethyl candesartan is studied for its interactions with biological molecules and its potential effects on cellular processes.
作用機序
Target of Action
Candesartan Ethyl Ester, also known as Ethyl Candesartan, primarily targets the type-1 angiotensin II receptor (AT1) . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Mode of Action
Candesartan Ethyl Ester acts as an angiotensin receptor blocker (ARB) . It competes with angiotensin II for binding to the AT1 receptor, thereby antagonizing the RAAS . By blocking the AT1 receptor, Candesartan Ethyl Ester prevents the blood pressure increasing effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by Candesartan Ethyl Ester is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Candesartan Ethyl Ester is administered orally as a prodrug, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The elimination of Candesartan is primarily as unchanged drug in the urine and, to a lesser extent, in the feces . The apparent oral clearance of Candesartan is 0.25 L/h/kg after a single dose in healthy individuals .
Result of Action
The molecular and cellular effects of Candesartan Ethyl Ester’s action primarily involve the reduction of blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictive and volume-expanding effects of angiotensin II, leading to lower blood pressure . Additionally, it has been found to have neuroprotective effects, potentially making it a candidate therapeutic for Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Candesartan Ethyl Ester. For instance, the addition of granulation liquid, containing 5% low substituted hydroxypropyl cellulose and 2.5% diethylene glycol mono-ethyl ether, under fluid bed conditions, led to drug release profiles that satisfied biopharmaceutical requirements . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.9 x 10-3, which means that the use of Candesartan is predicted to present an insignificant risk to the environment .
生化学分析
Biochemical Properties
Candesartan Ethyl Ester interacts with the renin-angiotensin-aldosterone system (RAAS), specifically competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This interaction prevents the blood pressure increasing effects of angiotensin II .
Cellular Effects
Candesartan Ethyl Ester, through its action on the RAAS, influences various cellular processes. It has been shown to reduce intracellular calcium overload and lipid accumulation, which can alleviate insulin resistance by promoting insulin-stimulated AKT membrane localization and increasing the phosphorylation of AKT and its downstream substrates .
Molecular Mechanism
The molecular mechanism of Candesartan Ethyl Ester involves its conversion to the active metabolite, Candesartan, during absorption in the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor, preventing the vasoconstrictive and inflammatory effects of angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, Candesartan Ethyl Ester has been observed to have long-lasting antihypertensive effects . It has also been found to have a half-life of 6.8 hours in rabbit eyes .
Dosage Effects in Animal Models
In animal models, the effects of Candesartan Ethyl Ester vary with different dosages. For instance, a study on rabbits showed that an intravitreal injection of 0.5 mg Candesartan would be safe, while higher doses led to significant changes in electroretinogram readings .
Metabolic Pathways
Candesartan Ethyl Ester is involved in the RAAS metabolic pathway . It is metabolized to Candesartan in the intestinal wall during absorption .
Transport and Distribution
Candesartan Ethyl Ester is transported and distributed within cells and tissues primarily through its conversion to Candesartan in the intestinal wall . Candesartan is highly bound to plasma proteins (>99%) and does not penetrate red blood cells .
Subcellular Localization
The subcellular localization of Candesartan Ethyl Ester is likely related to its conversion to Candesartan and its subsequent binding to the AT1 receptor. This receptor is typically located on the cell membrane, where it interacts with angiotensin II .
準備方法
Ethyl candesartan can be synthesized through various synthetic routes. One common method involves the esterification of candesartan with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
化学反応の分析
Ethyl candesartan undergoes several types of chemical reactions, including:
Oxidation: Ethyl candesartan can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Ethyl candesartan can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Ethyl candesartan is similar to other angiotensin II receptor antagonists, such as:
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its use in treating hypertension and heart failure, with a slightly different chemical structure.
Irbesartan: Used for treating high blood pressure and diabetic nephropathy, with unique pharmacological characteristics.
Ethyl candesartan is unique due to its specific ester group, which can influence its solubility and pharmacokinetic profile .
特性
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWNYREAURMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161059 | |
| Record name | Ethyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-58-6 | |
| Record name | Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl candesartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CANDESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT2Y1F36J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the solubility of ethyl candesartan and why is this important?
A1: Ethyl candesartan's solubility varies depending on the solvent and temperature. Research shows its solubility increases with rising temperatures across all tested solvents. [] For instance, at 318.15 K, it exhibited the highest solubility in N,N-dimethylformamide and the lowest in acetonitrile. [] This information is crucial for pharmaceutical formulation, as solubility directly impacts the drug's bioavailability – its ability to be absorbed and utilized by the body.
Q2: The research mentions using mathematical models to predict ethyl candesartan's solubility. Could you elaborate on this?
A2: Absolutely. The studies employed models like the modified Apelblat equation and the λh equation to correlate experimental solubility data of ethyl candesartan in various solvents. [] These models use parameters like temperature and solvent properties to predict solubility. The modified Apelblat equation demonstrated superior accuracy in predicting ethyl candesartan's solubility compared to the λh equation. [] This type of modeling is valuable in pre-formulation studies, helping to streamline the selection of suitable solvents and optimize drug formulations.
Q3: Were there any efforts to understand the interactions between ethyl candesartan and the solvents at a molecular level?
A3: Yes, the researchers utilized several parameters to quantify solute-solvent interactions. They employed Abraham solvation parameters, Hansen solubility parameters, and Catalan parameters. [] These parameters offer insights into the various forces at play during the dissolution process, including hydrogen bonding, polarity, and dispersion forces. Understanding these interactions is vital for predicting solubility, stability, and ultimately, the drug's efficacy.
Q4: Apart from ethyl candesartan, the research papers also mention other compounds like candesartan cilexetil. What is the connection?
A4: Candesartan cilexetil is a prodrug of candesartan, meaning it is converted to candesartan in the body. [, ] Ethyl candesartan is structurally similar to both and is considered an impurity that might arise during candesartan cilexetil synthesis or storage. [, ] It's crucial to monitor and control these impurities as they could impact the drug product's safety and efficacy.
Q5: The identification of impurities seems crucial. What analytical techniques were employed to detect and quantify them?
A5: Researchers used advanced analytical techniques like Ultra High-Pressure Liquid Chromatography (UPLC) coupled with UV detection to identify and quantify impurities in candesartan cilexetil. [, ] These methods are highly sensitive and specific, allowing for the detection of even trace amounts of impurities. Additionally, high-resolution mass spectrometry techniques were used to elucidate the structure of a novel chloro alkyl carbonate ester analogue impurity found in a key intermediate during candesartan cilexetil synthesis. [] These findings underscore the need for stringent quality control measures throughout the drug development process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)




